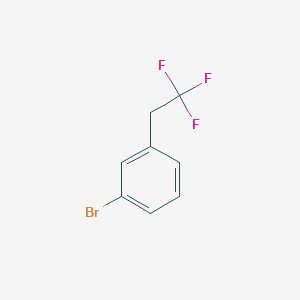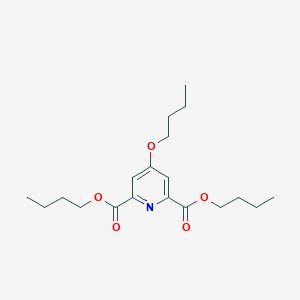
Dibutyl 4-butoxypyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 4-butoxypyridine-2,6-dicarboxylate (DBBDC) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Dibutyl 4-butoxypyridine-2,6-dicarboxylate is not fully understood, but it has been reported to act as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Dibutyl 4-butoxypyridine-2,6-dicarboxylate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Effets Biochimiques Et Physiologiques
Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been reported to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Dibutyl 4-butoxypyridine-2,6-dicarboxylate has also been reported to exhibit anti-tumor effects by inducing apoptosis in cancer cells. In addition, Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dibutyl 4-butoxypyridine-2,6-dicarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may affect its potential therapeutic applications.
Orientations Futures
There are several future directions for Dibutyl 4-butoxypyridine-2,6-dicarboxylate research. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of diabetes and obesity. Furthermore, more research is needed to understand the mechanism of action of Dibutyl 4-butoxypyridine-2,6-dicarboxylate and its potential side effects.
Méthodes De Synthèse
Dibutyl 4-butoxypyridine-2,6-dicarboxylate can be synthesized using different methods, including the reaction of 2,6-pyridinedicarboxylic acid with butanol and butyl chloroformate in the presence of a catalyst. Another method involves the reaction of 2,6-pyridinedicarboxylic acid with butanol and butyl nitrite under acidic conditions. These methods have been reported to yield high purity Dibutyl 4-butoxypyridine-2,6-dicarboxylate.
Applications De Recherche Scientifique
Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been investigated for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. Dibutyl 4-butoxypyridine-2,6-dicarboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been studied for its potential use in the treatment of diabetes and obesity.
Propriétés
Numéro CAS |
173314-94-8 |
|---|---|
Nom du produit |
Dibutyl 4-butoxypyridine-2,6-dicarboxylate |
Formule moléculaire |
C19H29NO5 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
dibutyl 4-butoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H29NO5/c1-4-7-10-23-15-13-16(18(21)24-11-8-5-2)20-17(14-15)19(22)25-12-9-6-3/h13-14H,4-12H2,1-3H3 |
Clé InChI |
FUJOJZRLEVUCLY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=NC(=C1)C(=O)OCCCC)C(=O)OCCCC |
SMILES canonique |
CCCCOC1=CC(=NC(=C1)C(=O)OCCCC)C(=O)OCCCC |
Synonymes |
Dibutyl 4-butoxy-2,6-pyridinedicarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



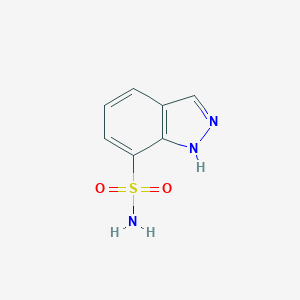
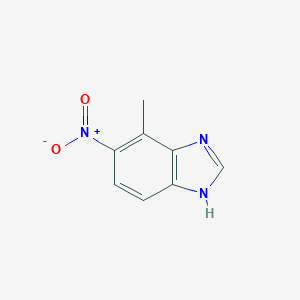

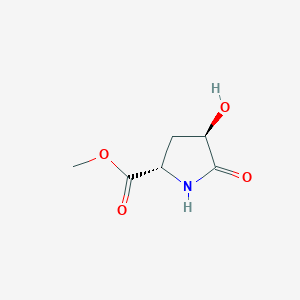
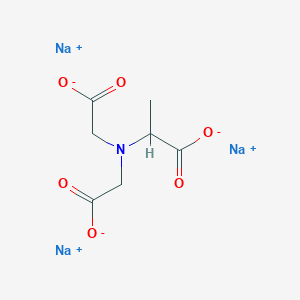
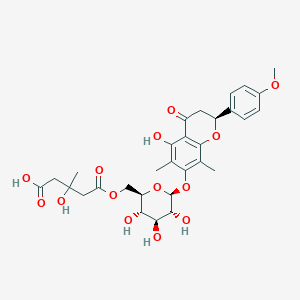
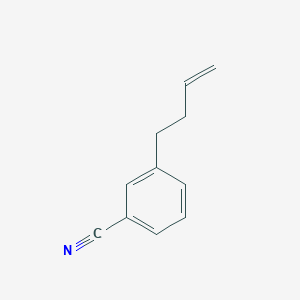
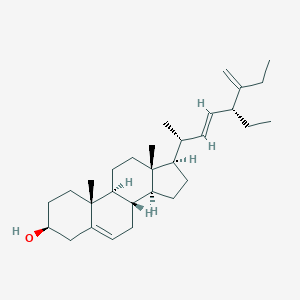
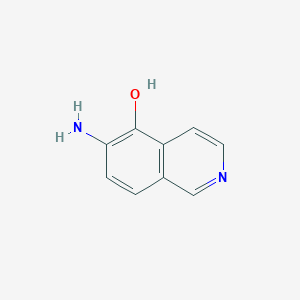
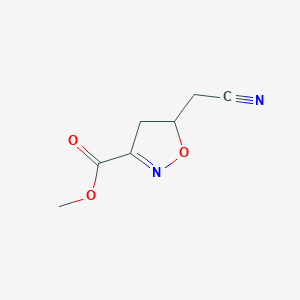
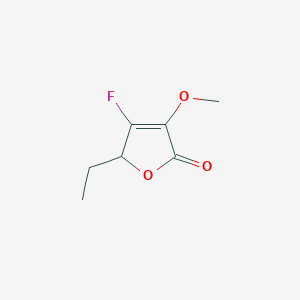
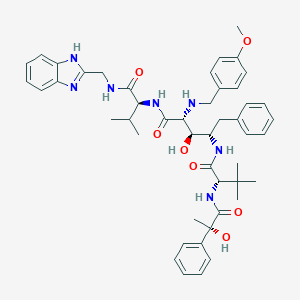
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)
